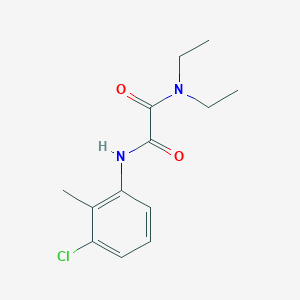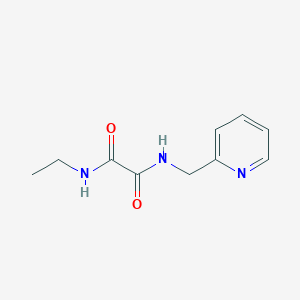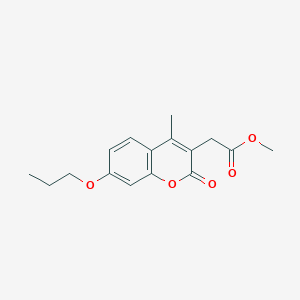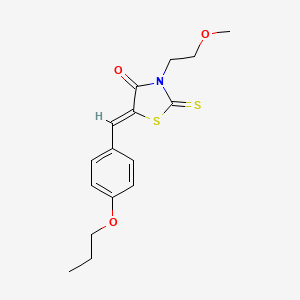![molecular formula C20H23N3O4S2 B4712959 1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4712959.png)
1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
Übersicht
Beschreibung
1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
Wirkmechanismus
1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the B cell receptor (BCR) signaling pathway, which is essential for B cell development, activation, and survival. By inhibiting BTK, this compound disrupts this pathway and leads to the suppression of B cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against B cell malignancies in preclinical studies. In addition to its anti-tumor effects, this compound has also been shown to modulate immune responses and reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. However, like most small molecule inhibitors, this compound has limitations in terms of pharmacokinetics and pharmacodynamics, which can affect its efficacy and safety in clinical settings. Moreover, the cost of synthesizing this compound is high, which may limit its accessibility for research purposes.
Zukünftige Richtungen
For 1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone research include the evaluation of its efficacy and safety in clinical trials, particularly in patients with B cell malignancies and autoimmune diseases. Other potential applications of this compound include the treatment of graft-versus-host disease (GVHD) and the prevention of organ transplant rejection. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify potential combination therapies that can enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis (programmed cell death) and suppression of tumor growth.
Eigenschaften
IUPAC Name |
1-benzyl-4-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-18-13-17(15-22(18)14-16-5-2-1-3-6-16)20(25)21-8-10-23(11-9-21)29(26,27)19-7-4-12-28-19/h1-7,12,17H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSCCALCOCGJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4712879.png)

![2-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4712893.png)


![1-ethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4712925.png)
![N-(3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4712936.png)


![2-[butyryl(methyl)amino]benzoic acid](/img/structure/B4712955.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4712957.png)
![4-ethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4712962.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-4-pyridinylacetamide](/img/structure/B4712968.png)
